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molecular formula C8H9NO B8319046 3-Hydroxy-3-(1-methyl-pyrrol-2-yl)-1-propyne CAS No. 276884-38-9

3-Hydroxy-3-(1-methyl-pyrrol-2-yl)-1-propyne

Cat. No. B8319046
M. Wt: 135.16 g/mol
InChI Key: HFMJJTRZBNUCKY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US06313310B1

Procedure details

3-Hydroxy-3-(1-methyl-pyrrol-2-yl)-1-propyne was prepared according to Method A above using 1-methyl-2-pyrrolecarboxaldehyde (0.450 g, 4 mmol) (Aldrich) in THF (20 mL) and ethynylmagnesium chloride (5 mmol, 10 mL, 0.5M solution in tetrahydrofuran) (Aldrich). (Yield 422 mg, 76%).
Quantity
0.45 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
reactant
Reaction Step Two
Name
Quantity
20 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH3:1][N:2]1[CH:6]=[CH:5][CH:4]=[C:3]1[CH:7]=[O:8].[C:9]([Mg]Cl)#[CH:10]>C1COCC1>[OH:8][CH:7]([C:3]1[N:2]([CH3:1])[CH:6]=[CH:5][CH:4]=1)[C:9]#[CH:10]

Inputs

Step One
Name
Quantity
0.45 g
Type
reactant
Smiles
CN1C(=CC=C1)C=O
Step Two
Name
Quantity
10 mL
Type
reactant
Smiles
C(#C)[Mg]Cl
Step Three
Name
Quantity
20 mL
Type
solvent
Smiles
C1CCOC1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
OC(C#C)C=1N(C=CC1)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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